molecular formula C12H13NO6 B353697 {2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid CAS No. 893781-54-9

{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B353697
CAS No.: 893781-54-9
M. Wt: 267.23g/mol
InChI Key: YONZATMSFLMTKG-UHFFFAOYSA-N
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Description

Benzodioxole derivatives are a class of organic compounds that contain a benzene ring fused to a dioxole ring . They are often used in the synthesis of pharmaceuticals and other bioactive compounds .


Molecular Structure Analysis

The molecular structure of benzodioxole derivatives can vary widely depending on the specific compound. For example, in the compound 2-{[(E)-1,3-Benzodioxol-5-yl]methyl-idene-amino}-benzoic acid, the dihedral angle between the aromatic rings is 23.8° .


Chemical Reactions Analysis

The chemical reactions involving benzodioxole derivatives can also vary. In one study, a series of benzodioxole derivatives were synthesized and evaluated as COX inhibitors and cytotoxic agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can vary. For example, 1,3-Benzodioxole is a colorless liquid that is practically insoluble .

Scientific Research Applications

  • Antibacterial Activity : A study by Kadian et al. (2012) synthesized compounds, including those structurally similar to the chemical . These compounds demonstrated significant antibacterial activity against strains like E. coli, Staphylococcus aureus, and others (Kadian, Maste, & Bhat, 2012).

  • COX-2/5-LOX Inhibitors : Reddy & Rao (2008) synthesized and tested compounds for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, which are important in the treatment of inflammation and related disorders (Reddy & Rao, 2008).

  • Antimicrobial Activity : Research by Kalekar, Bhat, & Koli (2011) on 1,4 Benzothiazine derivatives, similar in structure, revealed significant antibacterial and antifungal activities (Kalekar, Bhat, & Koli, 2011).

  • Anti-inflammatory Properties : A study on carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit (similar to the molecule ) showed these compounds had anti-inflammatory properties comparable to Ibuprofen (Vazquez, Rosell, & Pujol, 1996).

  • Antitumor Activity : Micale, Zappalà, & Grasso (2002) synthesized a series of 1,3-benzodioxoles, showing some derivatives had tumor growth inhibition activity. This suggests potential applications in cancer research (Micale, Zappalà, & Grasso, 2002).

  • PET Radiotracers for Alzheimer's Disease : Gao, Wang, & Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, including compounds with structural similarities. These are potential PET radiotracers for imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Mechanism of Action

The mechanism of action of benzodioxole derivatives can depend on their specific structure and the target they are designed to interact with. For example, some benzodioxole derivatives have been found to inhibit the COX enzymes, which are involved in the biosynthesis of prostaglandins .

Properties

IUPAC Name

2-[2-[(6-methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-7-2-9-10(19-6-18-9)3-8(7)13-11(14)4-17-5-12(15)16/h2-3H,4-6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONZATMSFLMTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)COCC(=O)O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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